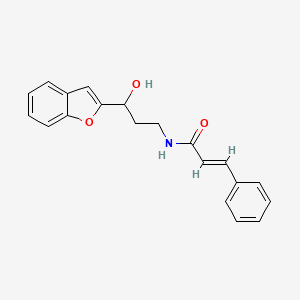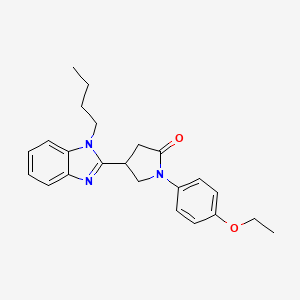
4-(1-butyl-1H-benzimidazol-2-yl)-1-(4-ethoxyphenyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-butyl-1H-benzimidazol-2-yl)-1-(4-ethoxyphenyl)pyrrolidin-2-one, also known as BU-002, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzimidazole derivatives and has been found to exhibit various biological activities.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- The compound's synthesis and crystal structure have been a subject of interest due to its potential applications in pharmaceuticals and materials science. For instance, research on similar benzimidazole derivatives highlights the significance of their crystal structures for understanding their chemical and physical properties, which can be pivotal for drug design and development (Liu et al., 2012).
Biological Activity Prediction
- Studies have also focused on predicting the biological activity of compounds containing the benzimidazole moiety. For example, the synthesis of novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems, which are structurally related to the target compound, and their biological activity prediction using PASS (Prediction of Activity Spectra for Substances) models, indicate the potential for these compounds to possess various biological activities (Kharchenko et al., 2008).
Anticancer and Antimicrobial Applications
- The benzimidazole ring, a component of the compound, is often investigated for its anticancer and antimicrobial properties. Research on palladium(II) and platinum(II) complexes containing benzimidazole ligands has shown potential anticancer activity, suggesting that modifications of the benzimidazole core, as in the target compound, could lead to new therapeutic agents (Ghani & Mansour, 2011).
Catalytic Activity in Chemical Reactions
- The role of benzimidazole derivatives in catalysis has been explored, with studies on N-methylphthalimide-substituted benzimidazolium salts and their palladium complexes demonstrating their efficacy in carbon–carbon bond-forming reactions. This suggests that the target compound might also have applications in catalysis or as a ligand in metal complexes (Akkoç et al., 2016).
Material Science Applications
- Benzimidazole derivatives have also been investigated for their potential applications in material science, such as in the synthesis of novel polyimides with exceptional thermal and thermooxidative stability. The incorporation of benzimidazole and related structures into polymers can lead to materials with unique properties suitable for high-performance applications (Zhang et al., 2005).
Propriétés
IUPAC Name |
4-(1-butylbenzimidazol-2-yl)-1-(4-ethoxyphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-3-5-14-25-21-9-7-6-8-20(21)24-23(25)17-15-22(27)26(16-17)18-10-12-19(13-11-18)28-4-2/h6-13,17H,3-5,14-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDLUPQYEQHHSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=C(C=C4)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Butylbenzimidazol-2-yl)-1-(4-ethoxyphenyl)pyrrolidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

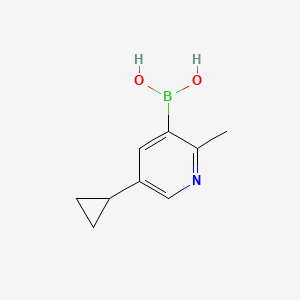
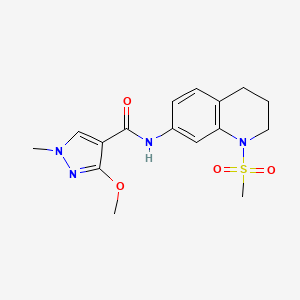
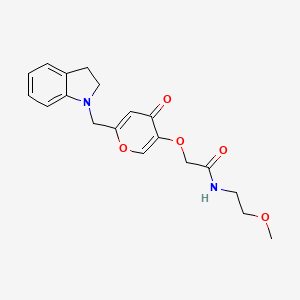
![7-[4-(1H-1,3-benzimidazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2609285.png)
![N-{3-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide](/img/structure/B2609286.png)
![N-(2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)cyclobutanecarboxamide](/img/structure/B2609287.png)


![N-(5-chloro-2-methylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2609292.png)
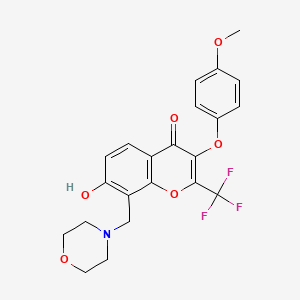
![2,5-difluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2609296.png)

![2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2609298.png)
